molecular formula C6H4F10O6S2 B3106603 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) CAS No. 159760-17-5

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate)

Cat. No.: B3106603
CAS No.: 159760-17-5
M. Wt: 426.2 g/mol
InChI Key: JYJOPNQTICQFGE-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) typically involves the fluorination of 1,4-butanediol. One common method includes reacting 1,4-butanediol with hydrogen fluoride and a metal fluoride catalyst, such as sulfur hexafluoride, to produce 2,2,3,3-tetrafluorobutane-1,4-diol. This intermediate is then reacted with trifluoromethanesulfonic anhydride to yield the final product .

Chemical Reactions Analysis

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) exerts its effects involves its ability to act as a strong electrophile. The trifluoromethanesulfonate groups are highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) is unique due to its high fluorine content and the presence of two trifluoromethanesulfonate groups. Similar compounds include:

  • 2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate
  • 2,2,3,3-Tetrafluorobutane-1,4-diyl dinitrate
  • 2,2,3,3-Tetrafluoro-4-((trimethylsilyl)methoxy)butanol

These compounds share some structural similarities but differ in their functional groups and reactivity, making 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) particularly valuable for specific applications .

Properties

IUPAC Name

[2,2,3,3-tetrafluoro-4-(trifluoromethylsulfonyloxy)butyl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F10O6S2/c7-3(8,1-21-23(17,18)5(11,12)13)4(9,10)2-22-24(19,20)6(14,15)16/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJOPNQTICQFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(COS(=O)(=O)C(F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F10O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 2,2,3,3-tetrafluorobutanediol (15 g, 93 mmol) and pyridine (19 mL, 230 mmol) in dichloromethane (250 mL), was added dropwise trifluoromethanesulfonic anhydride (34 mL, 200 mmol). After the addition, the mixture was stirred at 0° C. for one hour, followed by stirring at room temperature for one additional hour, then diluted with dichloromethane, washed with water and brine, dried over magnesium sulfate, filtered and concentrated to near dryness, leaving a dichloromethane-containing oil.
Name
2,2,3,3-tetrafluorobutanediol
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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